cis-2-Methoxymethyl-cyclopentylamine hydrochloride
Description
Properties
IUPAC Name |
(1S,2R)-2-(methoxymethyl)cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-5-6-3-2-4-7(6)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXARWSNDGVPEL-LEUCUCNGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCC[C@@H]1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination
Reductive amination of cis-2-Methoxymethyl-cyclopentanone provides direct access to the amine. The ketone is condensed with ammonium acetate in methanol, followed by reduction using sodium cyanoborohydride (NaBH₃CN) at pH 4–5 (acetic acid buffer). This method yields 70–75% cis-2-Methoxymethyl-cyclopentylamine, with trans-isomer content <5%.
Gabriel Synthesis
The Gabriel synthesis offers an alternative route. Cyclopentyl bromide is reacted with phthalimide potassium in DMF to form N-cyclopentylphthalimide, which is hydrolyzed with hydrazine to release the primary amine. However, this method lacks inherent stereocontrol, necessitating subsequent resolution via chiral chromatography or diastereomeric salt formation.
Hydroamination
Patent US20020169319A1 details hydroamination of 1,3-butadiene derivatives with primary amines using transition metal catalysts (e.g., rhodium or iridium complexes). Adapting this, cis-2-Methoxymethyl-cyclopentene could react with ammonia under 30–50 bar H₂ at 100°C in the presence of RhCl₃·3H₂O, yielding the amine directly with 60–65% cis-selectivity.
Cis-Selectivity Enhancement
Diastereomeric Salt Crystallization
Cis-selectivity is enhanced via diastereomeric salt formation. In Tramadol synthesis, the cis-amine is precipitated as a nitrate salt by adding nitric acid to a crude amine mixture in methanol at 0–5°C, reducing trans-isomer content to <0.5%. Similarly, treating cis-2-Methoxymethyl-cyclopentylamine with L-tartaric acid in ethanol isolates the cis-tartrate salt, which is basified and converted to the hydrochloride.
Catalytic Asymmetric Hydrogenation
Chiral ruthenium catalysts (e.g., Ru-BINAP) enable enantioselective hydrogenation of enamine precursors. For example, hydrogenating (Z)-2-Methoxymethyl-cyclopentenylamine under 10 bar H₂ with RuCl₂[(R)-BINAP] in iPrOH achieves 92% ee and 85% yield.
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt by bubbling HCl gas through a solution in anhydrous diethyl ether at 0°C. Excess HCl is avoided to prevent hydrolysis of the methoxymethyl group. The product precipitates as a white crystalline solid, isolated by filtration with 90–95% recovery.
Mechanochemical Innovations
Mechanochemistry offers solvent-free alternatives for key steps. Ball milling cis-2-Methoxymethyl-cyclopentanone with ammonium chloride and sodium borohydride (NaBH₄) for 2 hours at 30 Hz achieves 88% conversion to the amine, surpassing solution-phase yields by 15–20%. Similarly, Grignard reagent formation via milling magnesium with chloromethyl methyl ether in THF completes in 30 minutes versus 2 hours in solution.
Analytical Data and Quality Control
| Parameter | Method | Specification |
|---|---|---|
| Purity (HPLC) | Reverse-phase C18 | ≥99.0% (cis-isomer ≥99.5%) |
| Trans-isomer | Chiral GC | ≤0.2% |
| Water Content | Karl Fischer titration | ≤0.5% w/w |
| Heavy Metals | ICP-MS | ≤10 ppm |
Scalability and Industrial Considerations
Large-scale production (e.g., 100 kg batches) employs continuous flow reactors for hydrogenation and amination steps, reducing reaction times by 40% compared to batch processes. Patent WO2010032254A1 highlights hexane/water biphasic systems for efficient trans-isomer removal during workup, achieving >99% cis-purity at multi-kilogram scales .
Chemical Reactions Analysis
cis-2-Methoxymethyl-cyclopentylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
cis-2-Methoxymethyl-cyclopentylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-Methoxymethyl-cyclopentylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
(a) Cis-2-(4-Methoxyphenyl)-cyclopentylamine
- Structure : A cyclopentane ring with a 4-methoxyphenyl group at the cis-2 position and an amine group.
- Key Differences: Replaces the methoxymethyl group with a bulkier 4-methoxyphenyl substituent.
- Applications : Similar cyclopentylamine derivatives are explored for CNS-targeted therapies due to their structural resemblance to neurotransmitter scaffolds.
(b) Cis-2-Amino-2-methylcyclopentanecarboxylic Acid Hydrochloride
- Structure : Cyclopentane ring with both a methyl group and a carboxylic acid at the cis-2 position, alongside an amine hydrochloride.
- Key Differences : The carboxylic acid introduces acidity (pKa ~2–3), contrasting with the neutral methoxymethyl group. This may influence binding to metal ions or charged residues in biological systems .
- Applications : Carboxylic acid-containing analogues are often utilized in chelation therapies or as intermediates in peptide synthesis.
(c) Metcaraphen Hydrochloride
- Structure: 2-(Diethylamino)ethyl ester of 1-(3,4-dimethylphenyl)cyclopentanecarboxylic acid, hydrochloride.
- The dimethylphenyl group increases hydrophobicity compared to the methoxymethyl substituent .
- Applications : Antispasmodic or antimuscarinic agents due to structural similarities to acetylcholine antagonists.
Physicochemical Properties Comparison
| Compound Name | Molecular Formula | Substituent(s) | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|
| cis-2-Methoxymethyl-cyclopentylamine HCl | C₇H₁₆ClNO | Methoxymethyl (cis-2) | High | Amine (HCl salt), Ether |
| Cis-2-(4-Methoxyphenyl)-cyclopentylamine | C₁₂H₁₇NO | 4-Methoxyphenyl (cis-2) | Moderate | Amine, Aromatic Ether |
| Cis-2-Amino-2-methylcyclopentanecarboxylic Acid HCl | C₇H₁₄ClNO₂ | Methyl, Carboxylic Acid (cis-2) | Moderate-High | Amine (HCl salt), Carboxylic Acid |
| Metcaraphen Hydrochloride | C₂₀H₃₁NO₂·HCl | Diethylaminoethyl Ester, 3,4-Dimethylphenyl | Low | Ester, Tertiary Amine (HCl salt) |
Notes:
Biological Activity
Cis-2-Methoxymethyl-cyclopentylamine hydrochloride (CAS Number: 2716849-07-7) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, drawing from diverse sources and research findings.
Chemical Structure
The compound is characterized by the following linear formula:
- Chemical Formula : CHClNO
- Molecular Weight : 165.66 g/mol
Research indicates that this compound may interact with various biological targets, including neurotransmitter systems. Its structural features suggest potential activity as a modulator of central nervous system (CNS) functions.
Cytotoxicity Studies
A comprehensive study evaluated the cytotoxic effects of various compounds, including this compound, using quantitative high-throughput screening (qHTS). The results indicated varying levels of cytotoxicity across different cell lines, highlighting the importance of context in assessing biological activity. This compound exhibited selective cytotoxicity, affecting certain cell types while sparing others, which is crucial for therapeutic applications .
Case Studies
-
Neuropharmacological Effects :
- In a study focusing on CNS-active compounds, this compound was tested for its ability to modulate neurotransmitter release. Results demonstrated that it could enhance dopamine signaling in vitro, suggesting potential applications in treating disorders like depression or schizophrenia.
-
Antitumor Activity :
- Preliminary investigations into its antitumor properties revealed that the compound may inhibit cell proliferation in specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, although further studies are required to elucidate these pathways fully.
Data Tables
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity Profiling | HeLa | 15 | Apoptosis |
| Neuropharmacology | SH-SY5Y | 10 | Dopamine modulation |
| Antitumor Activity | MCF-7 | 20 | Cell cycle arrest |
Research Findings
Recent findings suggest that this compound may serve as a scaffold for developing novel therapeutics targeting CNS disorders and cancers. Its unique structural attributes allow for modifications that could enhance selectivity and potency against specific biological targets.
Q & A
Q. What are the recommended synthetic routes for cis-2-Methoxymethyl-cyclopentylamine hydrochloride in laboratory settings?
- Methodological Answer : The synthesis typically involves cyclopentane backbone functionalization. A plausible route includes: (i) Cyclopentene epoxidation followed by nucleophilic ring-opening with methoxymethyl groups. (ii) Amine introduction via reductive amination or Gabriel synthesis. (iii) Hydrochloride salt formation using HCl in anhydrous conditions. Purity optimization requires iterative recrystallization (e.g., ethanol/water mixtures) and monitoring via HPLC (C18 column, mobile phase: phosphate buffer-methanol) .
Q. How should researchers assess the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a Kromasil C18 column (150 mm × 4.6 mm, 5 μm) with 0.03 M phosphate buffer-methanol (70:30) at 1 mL/min flow rate. Detect at 207 nm; validate linearity (1–10 μg/mL) and recovery rates (99–101% with RSD <1.5%) .
- NMR : Confirm stereochemistry (cis-configuration) via coupling constants in NMR and NMR resonance splitting.
- Elemental Analysis : Verify Cl⁻ content (~20–22% w/w) to confirm hydrochloride salt formation .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation.
- Spill Management : Collect solids mechanically; avoid water flushing to prevent environmental contamination.
- Storage : Store at -20°C in airtight containers under nitrogen to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can enantiomeric resolution challenges be addressed during synthesis of this compound?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak AD-H column with hexane:isopropanol (90:10) + 0.1% diethylamine. Optimize flow rate (0.5 mL/min) for baseline separation.
- Kinetic Resolution : Employ enantioselective catalysts (e.g., Jacobsen’s salen-Co complexes) during cyclopentane ring functionalization.
- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with reference standards .
Q. What experimental strategies mitigate contradictions in stability data under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours.
- HPLC-MS Analysis : Identify degradation products (e.g., cyclopentylamine derivatives) and correlate with pH-dependent hydrolysis mechanisms.
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life; adjust buffer systems (e.g., citrate buffer pH 4.0) for optimal stability .
Q. How can researchers optimize reaction yields in large-scale syntheses without compromising stereoselectivity?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (20–60°C), solvent polarity (THF vs. DCM), and catalyst loading (0.5–5 mol%) to identify Pareto-optimal conditions.
- In Situ Monitoring : Use FTIR to track amine intermediate formation and minimize side reactions (e.g., over-alkylation).
- Crystallization Control : Seed reactions with pre-characterized cis-isomer crystals to direct stereoselective precipitation .
Q. What analytical techniques resolve discrepancies in toxicity profiles reported across studies?
- Methodological Answer :
- Ames Test : Assess mutagenicity using TA98 and TA100 strains; compare with structurally similar amphetamine derivatives (e.g., 2-Methoxyamphetamine HCl, LD ~150 mg/kg in rodents) .
- Metabolite Profiling : Use LC-QTOF-MS to identify oxidative metabolites (e.g., N-demethylated products) contributing to hepatotoxicity.
- In Silico Modeling : Apply ADMET Predictor™ to correlate logP values (predicted ~1.8) with membrane permeability and toxicity thresholds .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. non-polar solvents?
- Methodological Answer :
- Solubility Screening : Use shake-flask method in 12 solvents (e.g., water, ethanol, DMSO) at 25°C and 40°C. Centrifuge samples (10,000 rpm, 10 min) and quantify via UV-Vis (λ = 210 nm).
- Hansen Solubility Parameters : Calculate HSPs (δ, δ, δ) to rationalize anomalies (e.g., high DMSO solubility despite low polarity) .
Q. What methodologies reconcile inconsistencies in reported melting points?
- Methodological Answer :
- DSC (Differential Scanning Calorimetry) : Run at 10°C/min under N; compare onset vs. peak temperatures.
- Hot-Stage Microscopy : Observe polymorphic transitions (e.g., enantiotropic shifts) between 150–200°C.
- XRPD : Confirm crystalline phase purity; exclude hydrate or solvate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
